molecular formula C12H14F4N2 B13877622 1-(2-Fluoro-6-(trifluoromethyl)benzyl)piperazine

1-(2-Fluoro-6-(trifluoromethyl)benzyl)piperazine

Cat. No.: B13877622
M. Wt: 262.25 g/mol
InChI Key: BRBBZTVFKGLHKL-UHFFFAOYSA-N
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Description

1-(2-Fluoro-6-(trifluoromethyl)benzyl)piperazine is a piperazine derivative featuring a benzyl group substituted with fluorine and trifluoromethyl groups at the 2- and 6-positions, respectively. This structural motif is associated with enhanced bioactivity, particularly in anticancer and receptor-targeting applications. Piperazine derivatives are widely studied due to their versatility in drug design, with substituents on the benzyl ring significantly influencing pharmacological properties . The compound’s synthesis often involves multi-step alkylation and functionalization processes, as seen in similar derivatives (e.g., bis-alkylation of piperazine followed by reduction and guanylation steps) . Its primary applications include experimental receptor modulation and antiproliferative activity, positioning it as a candidate for oncology and neuroscience research .

Properties

Molecular Formula

C12H14F4N2

Molecular Weight

262.25 g/mol

IUPAC Name

1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]piperazine

InChI

InChI=1S/C12H14F4N2/c13-11-3-1-2-10(12(14,15)16)9(11)8-18-6-4-17-5-7-18/h1-3,17H,4-8H2

InChI Key

BRBBZTVFKGLHKL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC=C2F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)piperazine

General Synthetic Strategy

The synthesis of this compound generally involves multi-step organic transformations starting from commercially available or easily accessible precursors such as 2-fluoro-6-(trifluoromethyl)benzonitrile or related benzyl derivatives. The key steps include:

  • Reduction of 2-fluoro-6-(trifluoromethyl)benzonitrile to the corresponding carbamate intermediate.
  • Subsequent conversion of the carbamate to the piperazine derivative via nucleophilic substitution or cyclization reactions.
  • Purification steps to achieve high purity suitable for medicinal chemistry applications.

Detailed Synthetic Routes

Route A: Reduction of 2-Fluoro-6-(trifluoromethyl)benzonitrile to Carbamate Followed by Piperazine Formation
  • Starting Material: 2-fluoro-6-(trifluoromethyl)benzonitrile.
  • Reduction Step: Under catalytic conditions (using a suitable catalyst and reducing agent), the nitrile is reduced to tert-butyl 2-fluoro-6-(trifluoromethyl)benzylcarbamate. This step often employs catalysts such as palladium or other hydrogenation catalysts and di-tert-butyl dicarbonate as a protecting reagent.
  • Cyclization/Reaction with Urea or Piperazine: The carbamate intermediate is reacted with piperazine or urea under acidic or reflux conditions to form the desired piperazine derivative. This reaction typically proceeds under reflux for several hours, followed by crystallization and purification.
  • Purification: The crude product is purified by recrystallization from solvents such as ethanol or ethyl acetate, yielding a high-purity white powder with yields reported around 80-90%.
Route B: Direct Nucleophilic Substitution on Benzyl Halide
  • In some protocols, 2-fluoro-6-(trifluoromethyl)benzyl halide (e.g., chloride or bromide) is reacted directly with piperazine in the presence of a base or solvent system that promotes nucleophilic substitution at the benzylic position, forming the target compound.

Reaction Conditions and Parameters

Step Conditions Notes
Reduction of benzonitrile Catalyst (e.g., Pd/C), reducing agent, di-tert-butyl dicarbonate, solvent (e.g., ethanol/water), temperature ~70-75 °C Hydrogen pressure 0.8–1.2 MPa, 1.5 hours reaction time
Reaction with piperazine or urea Reflux in acidic aqueous medium (e.g., HCl), 10 hours Crystallization at 5-10 °C for purification
Purification Recrystallization from ethanol or ethyl acetate Achieves purity >99%, yield ~81-91%

Analytical and Characterization Data

  • NMR Spectroscopy: ^1H, ^13C, and ^19F NMR spectra confirm the presence of fluorine and trifluoromethyl groups and the piperazine moiety.
  • Mass Spectrometry: High-resolution mass spectrometry (HR-MS) validates molecular weight and formula.
  • Purity: High-performance liquid chromatography (HPLC) or liquid chromatography (LC) methods show purity levels above 99% after recrystallization.

Research Discoveries and Applications Related to Preparation

  • The presence of the trifluoromethyl group significantly influences the electronic properties and metabolic stability of the compound, enhancing its utility in pharmaceutical intermediates and agrochemical synthesis.
  • Synthetic methods have been optimized to minimize impurities and maximize yield by carefully controlling solvent systems, catalysts, and reaction times.
  • The compound serves as a key intermediate in the synthesis of antiviral and pesticide agents due to its unique structural features imparted by the fluorine substituents.

Summary Table of Preparation Methods

Preparation Step Description Yield (%) Purity (%) Reference
Reduction of 2-fluoro-6-(trifluoromethyl)benzonitrile to carbamate Catalytic hydrogenation with Pd/C, di-tert-butyl dicarbonate ~90 -
Reaction of carbamate with urea/piperazine Reflux in acidic aqueous medium, crystallization 81-91 >99
Direct nucleophilic substitution Benzyl halide + piperazine in suitable solvent/base - -
Purification Recrystallization from ethanol or ethyl acetate - >99

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-6-(trifluoromethyl)benzyl)piperazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The benzyl chloride precursor can be substituted by nucleophiles such as piperazine.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like piperazine, bases (e.g., potassium carbonate), and solvents (e.g., dichloromethane).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    N-oxides: Formed through oxidation reactions.

    Reduced Derivatives: Formed through reduction reactions, leading to compounds with different functional groups.

Scientific Research Applications

Chemical Reactivity

The chemical reactivity of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)piperazine stems from its functional groups, participating in oxidation, reduction, and substitution reactions. Common reagents include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Synthesis typically involves multiple steps with careful reagent selection to ensure high yields and purity.

Potential Applications

This compound and similar compounds can modulate serotonin and dopamine receptor activity, suggesting therapeutic potential. Further in vitro and in vivo studies are needed to determine its pharmacological profile.

Structural Analogs

Several compounds share structural similarities with this compound:

Compound NameStructure CharacteristicsUnique Features
2-FluorobenzylamineLacks trifluoromethyl groupSimpler structure, less electronic influence
3-(Trifluoromethyl)benzylamineTrifluoromethyl at a different positionDifferent steric and electronic properties
1-(2-Fluorophenyl)piperazineContains fluorine but lacks trifluoromethyl groupFocused on different pharmacological effects

The uniqueness of this compound is the combination of fluorine and trifluoromethyl groups on the benzene ring, giving it distinct electronic and steric properties. This enhances its utility as an intermediate in organic synthesis and in potential therapeutic applications compared to its analogs.

Acaricidal Activity of Phenylpiperazine Derivatives

Phenylpiperazine derivatives have been synthesized and assessed for acaricidal activity against mites like Tetranychus urticae, Tetranychus kanzawai, and Panonychus citri . These derivatives were synthesized through sequential reactions and evaluated using foliar spray and leaf-disk methods . The test solutions were prepared as 100 g a.i./L emulsifiable concentrate formulations and diluted to various concentrations .

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues and Substituent Effects

Key structural analogues differ in substituent positions and electronic properties, which critically impact bioactivity:

Compound Name Substituent Positions Key Features
1-(3-Trifluoromethylphenyl)piperazine 3-CF₃ on phenyl ring Psychoactive (TFMPP); 5-HT receptor interaction
[4-(Trifluoromethyl)benzyl]piperazine 4-CF₃ on benzyl group Potent anticancer activity (GI₅₀ = 1.00 µM, MDA-MB-46 cells)
1-(4-Fluorophenyl)piperazine 4-F on phenyl ring Cholinesterase inhibition (IC₅₀ = 0.094–5.6 µM)
1-(2-Fluorobenzyl)piperazine 2-F on benzyl group Intermediate for pyridazinone derivatives

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, F) enhance receptor binding and metabolic stability .
  • Substituent position dictates selectivity: 2- and 6-positions in the target compound favor steric interactions in enzyme binding pockets, while 3- or 4-substituted analogues exhibit CNS activity .

Anticancer Activity :

Compound Cell Line (IC₅₀/GI₅₀) Mechanism Reference
[4-(Trifluoromethyl)benzyl]piperazine MDA-MB-46 (GI₅₀ = 1.00 µM) Antiproliferative via FLT3 inhibition*
1-(Bis(4-fluorophenyl)methyl)piperazine NCI-60 panel (GI₅₀ < 1 µM) Broad-spectrum cytotoxicity
Target compound (hypothetical) Not reported Predicted synergy with aminoquinolines

*FLT3 inhibition requires synergistic moieties (e.g., aminoisoquinoline), as the trifluoromethyl benzyl group alone is insufficient .

Receptor Modulation :

Compound Receptor Target Effect (IC₅₀/EC₅₀) Reference
1-(m-Trifluoromethylphenyl)piperazine 5-HT₁B (65-fold selective) Sympatholytic, hypotensive
1-[3-(Trifluoromethyl)benzyl]piperazine Neurotransmitter receptors Alters CNS signaling
TFMPP 5-HT₁B/2C Psychostimulant (weak)

Biological Activity

1-(2-Fluoro-6-(trifluoromethyl)benzyl)piperazine is a chemical compound that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a 2-fluoro-6-(trifluoromethyl)benzyl group. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can lead to improved biological activity.

Synthesis Methods

Various synthetic routes have been explored for the production of this compound. These typically involve the following steps:

  • Formation of the Piperazine Core : The piperazine ring is synthesized through cyclization reactions of appropriate precursors.
  • Substitution Reactions : The introduction of the 2-fluoro-6-(trifluoromethyl)benzyl moiety can be achieved via nucleophilic substitution methods.

Pharmacological Effects

Research indicates that compounds similar to this compound can modulate serotonin and dopamine receptor activity. This modulation is significant for developing treatments for various neurological disorders, including depression and anxiety disorders.

Structure-Activity Relationships (SAR)

The presence of the trifluoromethyl group has been shown to enhance the potency of compounds in inhibiting serotonin uptake. In studies, it was found that substituting the benzyl group with a 2-fluoro-6-trifluoromethyl variant significantly increased binding affinity at serotonin receptors, demonstrating the importance of this structural modification .

Case Studies and Research Findings

  • Acaricidal Activity : A study synthesized various phenylpiperazine derivatives, including those structurally related to this compound. These derivatives exhibited significant acaricidal activity against Tetranychus urticae, suggesting potential agricultural applications .
  • Antimicrobial Activity : Another research effort explored the antimicrobial properties of piperazine derivatives, indicating that modifications in the piperazine structure could lead to enhanced efficacy against bacterial strains, including those resistant to conventional antibiotics .
  • CNS Activity : The compound's ability to interact with central nervous system receptors has been highlighted in studies focusing on its potential as an anxiolytic agent. The binding affinity and selectivity towards specific serotonin receptor subtypes were evaluated, showing promising results for therapeutic use in anxiety disorders .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/ReceptorReference
This compoundSerotonin Modulation5-HT Receptors
Phenylpiperazine DerivativeAcaricidalTetranychus urticae
Piperazine-Based CompoundAntimicrobialVarious Bacterial Strains
Modified PiperazineCNS ActivitySerotonin Receptors

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(2-fluoro-6-(trifluoromethyl)benzyl)piperazine derivatives?

  • Methodological Answer: Synthesis optimization requires careful selection of solvents, catalysts, and reaction monitoring. For example, propargylation of piperazine derivatives (e.g., 1-(2-fluorobenzyl)piperazine) is achieved using DMF as a solvent, K₂CO₃ as a base, and propargyl bromide as an alkylating agent, with TLC (hexane:ethyl acetate, 2:1) to monitor progress . Purification via silica gel chromatography (ethyl acetate:hexane, 1:8) is critical for isolating high-purity products. Reaction time (6–7 hours) and stoichiometric ratios (e.g., 1.2 equiv. of azidobenzene derivatives) significantly impact yield .

Q. How can spectroscopic techniques distinguish structural isomers of fluorinated benzylpiperazine derivatives?

  • Methodological Answer: Raman microspectroscopy with multivariate analysis (e.g., PCA and LDA) effectively differentiates isomers like 1-(2-fluorophenyl)piperazine and 1-(3-fluorophenyl)piperazine. Optimal parameters include 20 mW laser power and 128–256 scans, which enhance spectral resolution and intensity. Key peaks in ¹H NMR (e.g., aromatic proton shifts at δ 7.0–8.4 ppm) and ¹³C NMR (fluorine-induced splitting at ~115–162 ppm) further aid structural confirmation .

Advanced Research Questions

Q. What strategies balance toxicity reduction and bioactivity retention in modified piperazine derivatives?

  • Methodological Answer: Beta-cyclodextrin inclusion complexes can reduce toxicity but may attenuate bioactivity. For example, modified piperazine derivatives show lower cytotoxicity (e.g., IC₅₀ > 100 µM in some assays) but require structural tweaks, such as introducing electron-withdrawing groups (e.g., trifluoromethyl) or triazole moieties, to maintain target binding. Toxicity assays (e.g., MTT) paired with molecular docking (e.g., AutoDock Vina) help identify optimal substitutions .

Q. How do molecular docking studies validate the anticancer activity of triazole-functionalized benzylpiperazine derivatives?

  • Methodological Answer: Docking against tyrosine kinase or tubulin binding sites (e.g., PDB: 1M17) predicts binding affinities. For instance, 1-(2-fluorobenzyl)-4-((1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazine shows a docking score of −9.2 kcal/mol, correlating with in vitro IC₅₀ values of ~5–10 µM against MCF-7 cells. Validation involves comparing computational ΔG values with experimental cytotoxicity data .

Q. What mechanisms explain contradictory data in piperazine derivative stability under oxidative conditions?

  • Methodological Answer: Contradictions arise from solvent systems and reactive oxygen species (ROS) profiles. For example, peroxymonosulfate (PMS) activation with Co-PCN catalysts generates ¹O₂, which preferentially cleaves piperazine ring C-C bonds, while SO₄•⁻/•OH mediates fluorine substitution. Stability assays (HPLC-UV) under varied pH and oxidant concentrations resolve these discrepancies .

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